

Application Notes and Protocols: Soya Oil Fatty Acids in Novel Drug Delivery Systems

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Compound of Interest

Compound Name: Soya oil fatty acids

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Introduction

Soya oil, a readily available and biocompatible excipient, is increasingly being utilized in the development of novel drug delivery systems. Its unique composition of fatty acids, primarily unsaturated fatty acids like linoleic acid and oleic acid, makes it an excellent vehicle for enhancing the solubility and bioavailability of poorly water-soluble drugs.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the formulation and characterization of soya oil-based nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs).

Fatty Acid Composition of Soya Oil

The therapeutic and formulation efficacy of soya oil is largely attributed to its fatty acid profile. The table below summarizes the typical fatty acid composition of soya oil.

Fatty Acid	Type	Percentage (%)
Linoleic Acid (C18:2)	Polyunsaturated (Omega-6)	50-57
Oleic Acid (C18:1)	Monounsaturated (Omega-9)	23-29
Palmitic Acid (C16:0)	Saturated	9-13
Linolenic Acid (C18:3)	Polyunsaturated (Omega-3)	5-9
Stearic Acid (C18:0)	Saturated	3-5

Novel Drug Delivery Systems Based on Soya Oil Fatty Acids

Soya oil and its constituent fatty acids are versatile components in the formulation of various nanocarriers.

Soya Oil-Based Nanoemulsions

Nanoemulsions are kinetically stable, submicron-sized emulsions (20-200 nm) that can encapsulate lipophilic drugs, enhancing their dispersion in aqueous media and improving bioavailability.

Data Presentation: Physicochemical Properties of Soya Oil Nanoemulsions

Drug	Surfactant(s)	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
Oregano Essential Oil	Tween 80 (4%)	135.2 ± 2.1	0.17 ± 0.01	-25.3 ± 0.8	>90	[4] [5] [6]
Ibuprofen	Non-ionic surfactant (5%)	~150	Not Reported	Not Reported	Not Reported	[7]
Curcumin	Not specified	Not specified	Not specified	Not specified	Not specified	[8]
Frankincense & Myrrh Oil	Soya lecithin (2%), Tween 80 (2%)	113.3 ± 3.6	Not Reported	-16.8 ± 0.4	80.60 ± 1.11	[9]
Apigenin	TPGS and Hydrogenated Soy Lecithin	~150-200	~0.2-0.3	~ -30 to -40	~99	[9]

Experimental Protocol: Preparation of Soya Oil Nanoemulsion by High-Pressure Homogenization

This protocol describes the preparation of a soya oil-in-water (O/W) nanoemulsion.

Materials:

- Soya oil (pharmaceutical grade)
- Lipophilic drug
- Surfactant (e.g., Tween 80, Soya Lecithin)

- Co-surfactant (e.g., Transcutol)
- Purified water

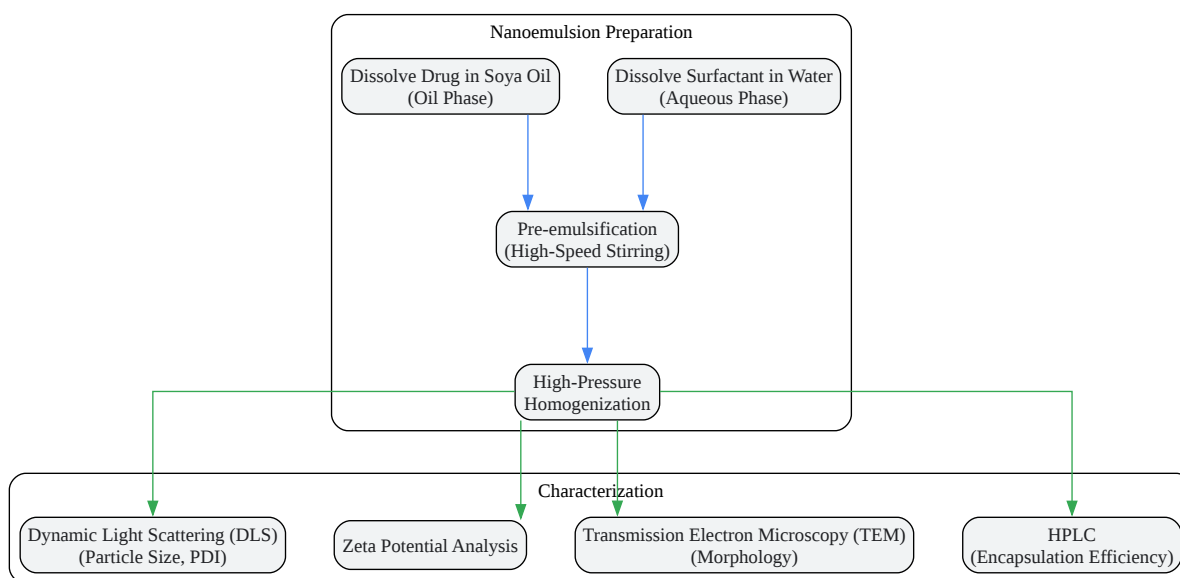
Equipment:

- High-pressure homogenizer
- Magnetic stirrer
- Ultrasonicator (optional)

Procedure:

- Preparation of Oil Phase: Dissolve the lipophilic drug in soya oil at a predetermined concentration. Gently heat and stir if necessary to ensure complete dissolution.
- Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
- Pre-emulsification: Add the oil phase to the aqueous phase dropwise under continuous high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse emulsion.
- Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).^[1] The temperature should be controlled during this process.
- Cooling: Allow the resulting nanoemulsion to cool down to room temperature.
- Characterization: Characterize the nanoemulsion for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualization: Experimental Workflow for Nanoemulsion Preparation and Characterization



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Workflow for Soya Oil Nanoemulsion Formulation.

Soya Oil-Based Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Soya lecithin, a mixture of phospholipids derived from soya oil, is a common component in liposome formulations for encapsulating both hydrophilic and lipophilic drugs.

Data Presentation: Properties of Soya Oil-Based Liposomes

Drug	Lipid Composition	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
Letrozole & Paclitaxel	Soy Lecithin, Cholesterol	~193	Not Reported	Negative	50.56 (PTX), 31.13 (LET)	[10]
Cefditoren Pivoxil	Soya Lecithin, Cholesterol (1.0:0.6 M)	Not Reported	Not Reported	Not Reported	72.33	[11]
Primaquine & Chloroquine	Hydrogenated Soy Phosphatidylcholine, Cholesterol, DSPE-PEG2000	Not Reported	Not Reported	Not Reported	Optimal drug-to-lipid ratio 1:10 (Primaquine), 1:3 (Chloroquine)	[12]
Casein Hydrolysate	Non-purified Soy Lecithin	~150-250	Not Reported	Not Reported	30-40	[13]

Experimental Protocol: Preparation of Soya Oil Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Soya lecithin (or other soya-derived phospholipids like HSPC)
- Cholesterol

- Drug (lipophilic or hydrophilic)
- Organic solvent (e.g., chloroform, methanol, or a mixture)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Equipment:

- Rotary evaporator
- Round-bottom flask
- Water bath
- Extruder (optional)
- Sonication bath or probe sonicator (optional)

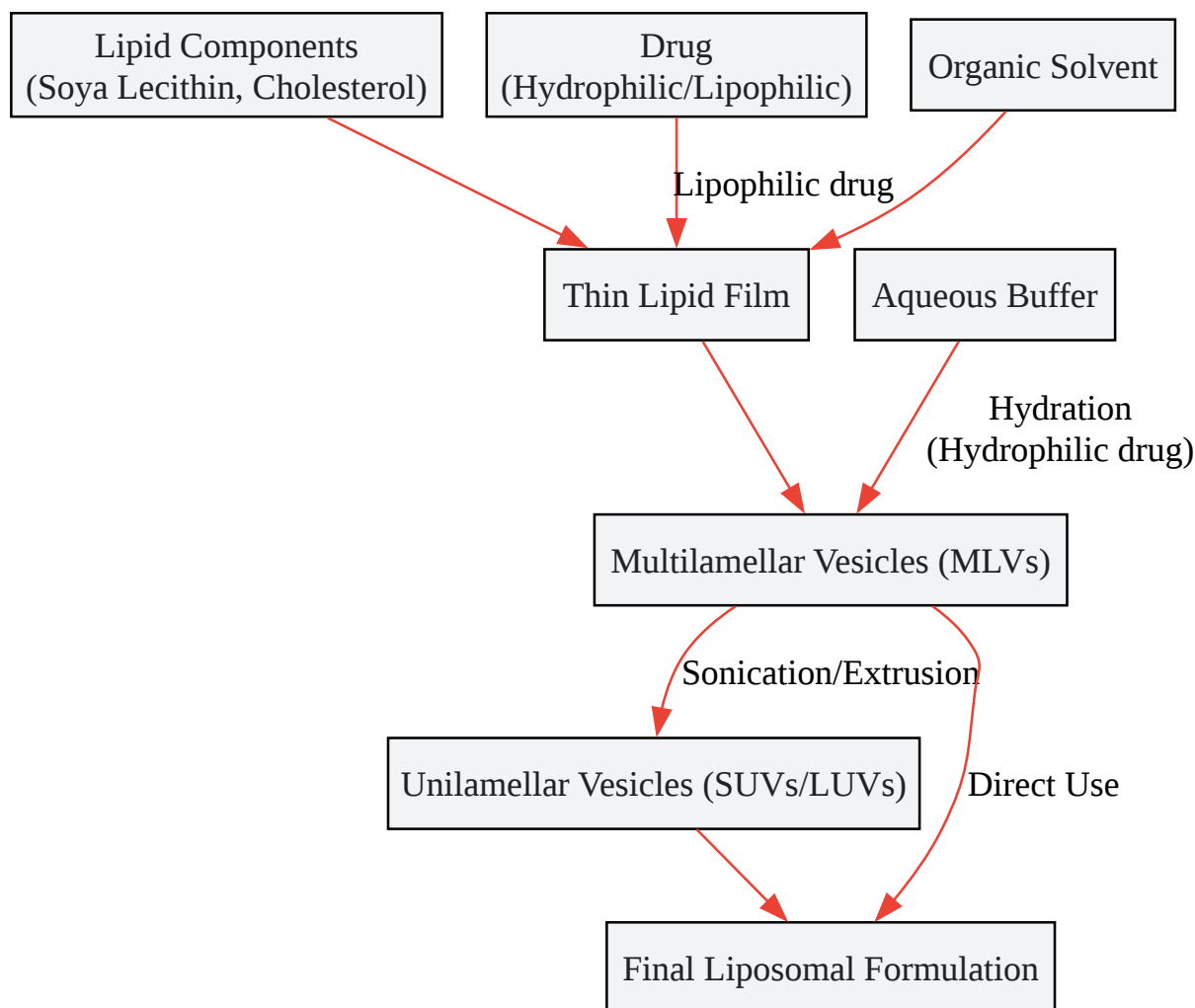
Procedure:

- **Lipid Film Formation:** Dissolve soya lecithin, cholesterol, and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask.[\[14\]](#)
- **Solvent Evaporation:** Evaporate the organic solvent using a rotary evaporator under reduced pressure. The flask should be rotated in a water bath set at a temperature above the lipid transition temperature to ensure the formation of a thin, uniform lipid film on the inner wall of the flask.[\[14\]](#)
- **Drying:** Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
- **Hydration:** Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by adding the buffer to the flask and agitating.[\[14\]](#) The hydration temperature should be above the lipid's phase transition temperature. This process results in the formation of MLVs.
- **Size Reduction (Optional):** To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication or extrusion through polycarbonate

membranes with a defined pore size.[15]

- Characterization: Analyze the liposomes for their particle size, PDI, zeta potential, and encapsulation efficiency.

Visualization: Logical Relationships in Liposome Formulation



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Liposome Formulation Process.

Soya Oil-Based Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, offering advantages like controlled drug release and improved stability. Soya oil can be incorporated as a liquid lipid to form

nanostructured lipid carriers (NLCs), a modified version of SLNs with higher drug loading capacity. Hydrogenated soya oil can be used as the solid lipid matrix.

Data Presentation: Characteristics of Soya Oil-Related SLNs/NLCs

Drug	Solid Lipid	Liquid Lipid (for NLCs)	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
Frankincense & Myrrh Oil	Compritol 888 ATO	-	113.3 ± 3.6	Not Reported	-16.8 ± 0.4	80.60 ± 1.11	[9]
Quercetin	Imwitor 900 K	Medium-chain triglycerides	Not Reported	Not Reported	Not Reported	93 (SLN), 91 (NLC)	[17]
Ibuprofen	Cetyl alcohol	-	~400 µm (microparticles)	Not Reported	Not Reported	Not Reported	[18]
Troloxerutin	Glyceryl behenate	-	140.5 ± 1.02	0.218 ± 0.01	28 ± 8.71	83.62	[6]
Curcumin	Not specified	Not specified	200-450	<0.3	~ ±30	99.80	[19]

Experimental Protocol: Preparation of SLNs by Hot Homogenization

This protocol details the preparation of SLNs using a hot homogenization technique.[1][19][20][21]

Materials:

- Solid lipid (e.g., hydrogenated soya oil, Compritol® 888 ATO)
- Drug

- Surfactant (e.g., soya lecithin, Tween 80)
- Purified water

Equipment:

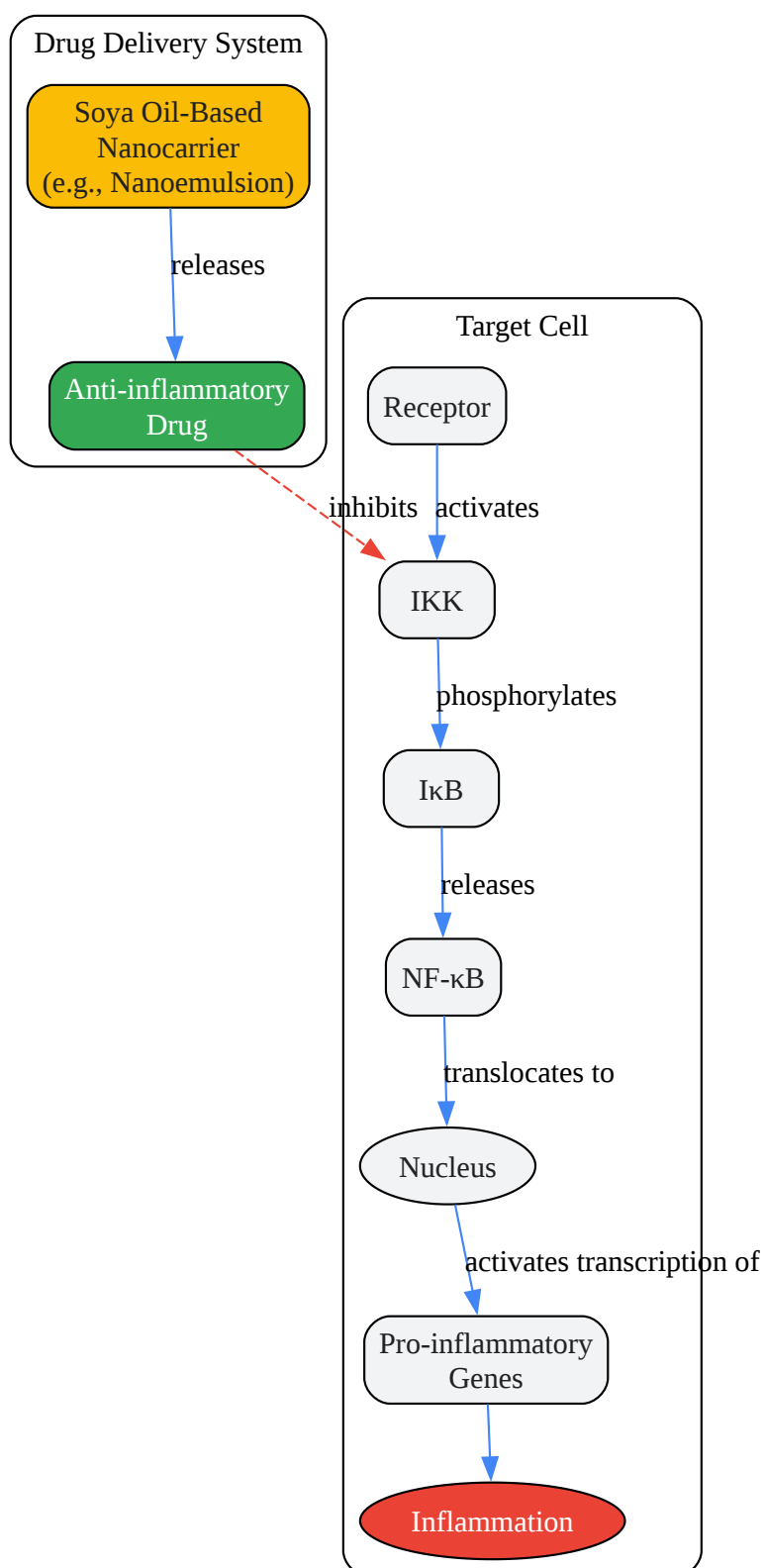
- High-pressure homogenizer
- High-shear homogenizer (e.g., Ultra-Turrax)
- Water bath
- Magnetic stirrer

Procedure:

- Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Disperse or dissolve the drug in the molten lipid.[\[1\]](#)
- Preparation of Aqueous Phase: Heat the aqueous solution containing the surfactant to the same temperature as the lipid phase.
- Pre-emulsion Formation: Disperse the hot lipid phase in the hot aqueous phase using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.[\[1\]](#)
- Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization at a defined pressure and for a specific number of cycles.[\[1\]](#)
- Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion to room temperature. The lipid will recrystallize and form solid lipid nanoparticles.
- Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualization: Signaling Pathway Modulation by a Delivered Drug

This diagram illustrates a hypothetical scenario where a drug delivered via a soya oil-based system inhibits a pro-inflammatory signaling pathway, such as the NF- κ B pathway.



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